[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methanol
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Overview
Description
[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methanol: is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a naphthalene ring attached to a pyrrole ring, with two methyl groups at the 2 and 5 positions of the pyrrole ring and a methanol group at the 3 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methanol can be achieved through several synthetic routes. One common method involves the condensation of naphthalene derivatives with pyrrole derivatives under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs more efficient catalysts and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This compound can be reduced to form various derivatives, such as alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the specific type of reaction being carried out. For oxidation reactions, strong oxidizing agents and acidic or basic conditions are often used. For reduction reactions, mild reducing agents and neutral or slightly basic conditions are preferred. Substitution reactions typically require the presence of a catalyst and may be carried out under various temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, [2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the industrial sector as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole]: Lacks the methanol group, which may affect its reactivity and biological activity.
[2,5-dimethyl-1-(phenyl)-1H-pyrrol-3-yl]methanol: Similar structure but with a phenyl group instead of a naphthalene ring, leading to different chemical and biological properties.
[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]ethanol: Contains an ethanol group instead of a methanol group, which may influence its solubility and reactivity.
Uniqueness: The presence of both the naphthalene ring and the methanol group in [2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methanol contributes to its unique chemical and biological properties. The naphthalene ring provides aromatic stability, while the methanol group offers opportunities for further functionalization and reactivity. This combination makes the compound a valuable subject for research and development in various fields.
Properties
IUPAC Name |
(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-10-15(11-19)13(2)18(12)17-9-5-7-14-6-3-4-8-16(14)17/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZKLARXTRYZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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